(4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
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Overview
Description
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is characterized by its unique structure, which includes a dihydrooxazole ring fused with diphenyl and pyridin-2-ylmethyl groups. The stereochemistry of the compound is defined by the (4R,5S) configuration, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetonitrile with pyridine-2-carboxaldehyde in the presence of a chiral catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of chiral catalysts and solvents is crucial to ensure the desired stereochemistry is maintained throughout the process.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a probe in studying enzyme mechanisms and interactions.
Industry: The compound is utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its chiral nature allows it to induce enantioselectivity in reactions, making it valuable in asymmetric synthesis. Additionally, the pyridine ring can participate in coordination chemistry, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrothiazole
- (4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydroimidazole
- (4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrotriazole
Uniqueness
Compared to similar compounds, (4R,5S)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exhibits unique properties due to the presence of the oxazoline ring. This ring structure imparts distinct reactivity and stability, making it suitable for specific applications in catalysis and synthesis. The compound’s chiral nature further enhances its utility in enantioselective processes, distinguishing it from other heterocyclic derivatives.
Properties
IUPAC Name |
(4R,5S)-4,5-diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(23-20)15-18-13-7-8-14-22-18/h1-14,20-21H,15H2/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXTZWSEJBGNQK-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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